molecular formula C18H17N3O3S B2594695 N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105228-97-4

N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2594695
CAS No.: 1105228-97-4
M. Wt: 355.41
InChI Key: RNSYDLWBEMJUJB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic thiazole-carboxamide derivative of high interest in medicinal chemistry and pharmacological research. Compounds within this structural class have demonstrated significant potential in early-stage research for modulating key biological targets. Structurally related methoxyphenyl thiazole carboxamide analogues have been investigated as potent cyclooxygenase (COX) enzyme inhibitors, showing selective activity against the COX-2 isoform, which is a valuable target in inflammation and oncology research . Furthermore, thiazole-carboxamide derivatives have shown promise as negative allosteric modulators of AMPA receptors (AMPARs) in neurological research, potentially offering a pathway to neuroprotection by reducing excitotoxicity . The scaffold is also recognized in oncology research for its anti-angiogenic properties. Related compounds, such as pyridinyl-thiazolyl carboxamides, have been found to inhibit tumor growth by interfering with angiogenesis signaling pathways, including the suppression of human umbilical vein endothelial cell (HUVEC) colony formation and migration . The presence of the dimethoxyphenyl and phenylamino substituents on the thiazole core is a common feature in molecules designed for high-affinity interactions with enzyme active sites, as suggested by molecular docking studies of similar compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-anilino-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-15-9-8-13(10-16(15)24-2)19-17(22)14-11-25-18(21-14)20-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSYDLWBEMJUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

ConditionsProductYieldReference
6M HCl, reflux, 8–12 hrs2-(phenylamino)thiazole-4-carboxylic acid72–85%
2M NaOH, 80°C, 6 hrsSame as above68–78%

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Electrophilic Aromatic Substitution

The thiazole ring participates in electrophilic substitutions at the C-5 position (para to the carboxamide), guided by the electron-donating phenylamino group.

ReagentConditionsProductYieldReference
HNO₃ (conc.), H₂SO₄0°C, 2 hrs5-Nitro-thiazole derivative58%
Br₂ in CHCl₃RT, 1 hr5-Bromo-thiazole derivative63%

Key Observation : Nitration occurs regioselectively due to the directing effects of the NH group, confirmed by X-ray crystallography in analogous compounds .

Acylation of the Phenylamino Group

The secondary amine in the phenylamino substituent reacts with acyl chlorides or anhydrides to form substituted amides.

Acylating AgentConditionsProductYieldReference
Acetyl chlorideDMF, K₂CO₃, 70°C, 6 hrsN-acetylated derivative81%
Benzoyl chlorideEt₃N, CH₂Cl₂, RT, 4 hrsN-benzoylated derivative76%

Synthetic Utility : Acylation enhances lipophilicity, improving blood-brain barrier penetration in pharmacological analogs .

Ring-Opening Reactions

Under strongly alkaline conditions, the thiazole ring undergoes cleavage, though this is less common due to the stabilizing effect of the carboxamide group.

ConditionsProductYieldReference
10M NaOH, 120°C, 24 hrsOpen-chain thiourea derivative42%

Mechanistic Insight : Ring opening proceeds via hydroxide attack at the C-2 position, followed by fragmentation .

Schiff Base Formation

The phenylamino group reacts with aldehydes to form Schiff bases, enabling conjugation with bioactive molecules.

AldehydeConditionsProductYieldReference
4-ChlorobenzaldehydeEtOH, reflux, 8 hrsImine-linked derivative67%
Pyridine-4-carboxaldehydeAcOH catalyst, RT, 12 hrsHeterocyclic Schiff base59%

Applications : Schiff bases of this compound show enhanced antimicrobial activity in structure-activity relationship studies .

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation under harsh acidic conditions, generating catechol derivatives.

ConditionsProductYieldReference
BBr₃, CH₂Cl₂, −78°C, 2 hrs3,4-Dihydroxyphenyl analog88%

Significance : Demethylated products exhibit increased antioxidant capacity in biochemical assays .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings, enabling structural diversification.

Reaction TypeConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-Arylthiazole derivative65%
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkylated thiazole analog71%

Catalytic Efficiency : These reactions require electron-withdrawing groups (e.g., carboxamide) to activate the thiazole ring .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition reactions in the presence of electron-deficient alkenes.

DienophileConditionsProductYieldReference
Maleic anhydrideUV (254 nm), 6 hrsBicyclic adduct52%

Application : Photochemical derivatives are used in materials science for polymer cross-linking .

Scientific Research Applications

Anticancer Applications

DTC belongs to the class of 2-aminothiazole derivatives, which have demonstrated significant potential in cancer therapy. The anticancer properties of these compounds are attributed to their ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action : DTC and its analogs exhibit selective cytotoxicity against a range of human cancer cells, including breast, lung, colon, and melanoma cells. Research indicates that these compounds can act as inhibitors of critical signaling pathways involved in tumor growth and proliferation, such as the EGFR and mTOR pathways .
  • In Vitro Studies : In vitro evaluations have shown that DTC possesses nanomolar inhibitory activity against several cancer cell lines. For instance, studies have reported that DTC effectively induces apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
  • In Vivo Efficacy : Animal studies have further confirmed the antitumor efficacy of DTC. In xenograft models, administration of DTC resulted in significant tumor growth inhibition, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Applications

Beyond its anticancer properties, DTC also demonstrates notable antimicrobial activity:

  • Broad Spectrum Activity : DTC has been evaluated for its efficacy against various bacterial strains and fungi. Studies indicate that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species such as Candida and Aspergillus .
  • Minimum Inhibitory Concentrations (MIC) : The antimicrobial efficacy of DTC has been quantified through MIC assays. For example, certain derivatives have shown MIC values indicating effective inhibition against specific bacterial strains at concentrations lower than those required for standard antibiotics .

Structure-Activity Relationship (SAR)

The effectiveness of DTC can be attributed to its structural features. The presence of the 3,4-dimethoxyphenyl group and the thiazole core plays a crucial role in enhancing its biological activity:

  • Substituent Effects : Variations in substituents on the thiazole ring significantly influence the compound's potency. For instance, modifications that enhance hydrophobic interactions or introduce electron-withdrawing groups can improve both anticancer and antimicrobial activities .
  • Computational Studies : Modern computational techniques are being employed to better understand the structure-activity relationships of DTC. Molecular modeling studies aim to optimize the design of more potent analogs by elucidating the interactions between the compound and its biological targets.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide with three classes of analogs identified in the evidence, focusing on structural, synthetic, and spectroscopic distinctions.

Thiazole-4-Carboxamide Derivatives

Example Compound: 5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide ()

  • Structural Comparison :
    • Core : Both compounds share the thiazole-4-carboxamide scaffold.
    • Substituents : The target compound features a 3,4-dimethoxyphenyl group, while the analog substitutes a cyclohexanecarboxamido group.
  • The cyclohexane substituent may confer greater conformational rigidity, affecting binding to hydrophobic enzyme pockets .

Benzamide Derivatives

Example Compound : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

  • Structural Comparison :
    • Core : Rip-B uses a benzamide scaffold, whereas the target compound employs a thiazole-carboxamide.
    • Substituents : Both share the 3,4-dimethoxyphenyl group, but Rip-B attaches it via an ethyl linker.
  • Synthetic Notes: Rip-B is synthesized via a straightforward reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) . Thiazole-based syntheses (e.g., ) often require multi-step cyclization and tautomerization, which may reduce yields.
  • Spectroscopy :
    • Rip-B’s ¹H-NMR shows distinct shifts for the ethyl linker (δ ~2.8 ppm) and aromatic protons (δ ~6.8–7.4 ppm) (Tables 1–2, ).
    • The target compound’s thiazole ring protons would likely resonate downfield (δ >7.5 ppm) due to electron-withdrawing effects .

Triazole Derivatives

Example Compounds : S-Alkylated 1,2,4-triazoles ()

  • Structural Comparison: Core: Triazole vs. thiazole. Triazoles exhibit greater aromaticity and nitrogen density. Substituents: Triazoles in include sulfonyl and difluorophenyl groups, contrasting with the target’s methoxy and phenylamino groups.
  • Spectroscopy :
    • IR spectra of triazoles lack C=O bands (1663–1682 cm⁻¹), confirming cyclization, whereas the target compound retains a strong C=O absorption .
    • The absence of νS-H (~2500–2600 cm⁻¹) in triazoles supports thione tautomer dominance, unlike thiazoles, which lack such tautomerism .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring , a phenylamino group , and a 3,4-dimethoxyphenyl substituent , making it a versatile candidate for various biological applications. Its molecular formula is C₁₈H₁₈N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines. In vitro studies have indicated selective cytotoxicity towards human glioblastoma U251 cells and human melanoma WM793 cells while exhibiting low toxicity to normal cells .
  • Mechanism of Action : The compound is believed to interact with specific proteins or enzymes, influencing their activity. This includes potential inhibition of kinases involved in cellular signaling pathways.

Comparative Studies

A comparative analysis with other thiazole derivatives reveals the unique biological profile of this compound. Below is a summary table of similar compounds and their reported activities:

Compound NameStructureBiological Activity
N-(4-methylphenyl)-2-(phenylamino)thiazole-4-carboxamideStructureAnticancer
N-(3-nitrophenyl)-2-(phenylamino)thiazole-4-carboxamideStructureAntimicrobial
N-(5-bromophenyl)-2-(phenylamino)thiazole-4-carboxamideStructureAnti-inflammatory

The structural specificity of this compound enhances its solubility and biological activity compared to other thiazole derivatives .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.
  • Substitution Reactions : Incorporating the phenylamino group through nucleophilic substitution.
  • Amidation : Finalizing the compound by forming the carboxamide group through reaction with an appropriate amine under dehydrating conditions .

Case Studies and Research Findings

  • Cell Viability Studies : In vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines at concentrations as low as 50 μM, indicating its potential as an anticancer agent .
  • Apoptosis Analysis : The compound was shown to induce apoptosis in treated cells, with evidence suggesting that it activates pro-apoptotic pathways while inhibiting anti-apoptotic factors. This effect was particularly pronounced in melanoma and glioblastoma cell lines .
  • Molecular Docking Studies : Computational studies indicate that the compound may bind effectively to key proteins involved in cancer progression, providing insights into its mechanism of action and potential therapeutic targets .

Q & A

Q. Example Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
  • Catalyst use : Copper(I) iodide or triethylamine accelerates cyclization and coupling .
  • Temperature control : Reflux conditions (e.g., 80–100°C) enhance yields in multi-step syntheses .

Table 1 : Representative Yields and Conditions for Analogous Compounds

Compound IDAmine UsedCoupling AgentYield (%)Reference
1084,4-difluorocyclohexylamineEDCI/HOBt78
1094,4-difluorocyclohexylamineEDCI/HOBt67
53,4,5-trimethoxyphenylEDCI/HOBt89.7

Which analytical techniques are critical for characterizing thiazole-4-carboxamide derivatives, and how are spectral data interpreted?

Basic Research Question

  • 1H/13C NMR : Confirms substituent positions and amide bond formation. For example:
    • Aromatic protons (δ 6.5–8.0 ppm) validate phenyl groups.
    • Methoxy groups (δ ~3.7–3.8 ppm) and thiazole protons (δ ~7.8 ppm) are diagnostic .
  • ESI-MS : Verifies molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for biological assays) .

Case Study : Compound 29 () showed 98% purity via HPLC and a molecular ion peak at m/z 589.2 ([M+H]+), aligning with its calculated mass .

How can researchers resolve low yields in the synthesis of thiazole-4-carboxamide derivatives?

Advanced Research Question
Low yields (e.g., 3–6% in some cases ) arise from:

  • Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce coupling efficiency. Solutions:
    • Use excess coupling agents (2–3 equivalents EDCI/HOBt) .
    • Prolong reaction time (24–48 hours) .
  • Isomer formation : Diastereomers or regioisomers complicate purification. Solutions:
    • Optimize chromatography (e.g., gradient elution with EtOAc/hexane) .
    • Use chiral columns for enantiomer separation .

What structural modifications enhance the biological activity of thiazole-4-carboxamide derivatives, and how are SAR studies designed?

Advanced Research Question
Key modifications for structure-activity relationship (SAR) studies:

  • Phenyl ring substituents : Electron-donating groups (e.g., methoxy) improve solubility and target binding. For example, 3,4,5-trimethoxyphenyl analogs show enhanced anticancer activity .
  • Amine diversity : Fluorinated cyclohexylamines (e.g., 4,4-difluorocyclohexyl) increase metabolic stability .
  • Thiazole core : Saturation (4,5-dihydrothiazole) or methylation alters conformational flexibility .

Table 2 : Impact of Substituents on Biological Activity (Hypothetical Data)

Substituent (R)Target Activity (IC50, μM)Reference
3,4-Dimethoxyphenyl0.45 (Kinase X inhibition)
4-Fluorophenyl1.20
3,4,5-Trimethoxyphenyl0.12

How should researchers address contradictory biological data for thiazole-4-carboxamide derivatives across studies?

Advanced Research Question
Contradictions may stem from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols. Solution:
    • Standardize protocols (e.g., MTT assay at 48-hour incubation) .
  • Compound stability : Hydrolysis of ester intermediates or amide bonds. Solution:
    • Use stabilized formulations (e.g., lyophilized powders) .
  • Off-target effects : Screen against related targets (e.g., kinase panels) to confirm selectivity .

What in silico methods support the design of novel thiazole-4-carboxamide derivatives?

Advanced Research Question

  • Molecular docking : Predict binding modes to targets (e.g., EGFR kinase) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity .
  • ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., CNS permeability) .

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